molecular formula C7H6INO B2697892 4-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 1620011-26-8

4-iodo-2H,3H-furo[2,3-b]pyridine

Cat. No.: B2697892
CAS No.: 1620011-26-8
M. Wt: 247.035
InChI Key: FSAADSSBMPFVLA-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Organic Chemistry

Fused heterocyclic systems, which are complex molecular structures composed of two or more rings sharing atoms, are of paramount importance in modern organic and medicinal chemistry. nih.govnih.gov These compounds form the foundational architecture of numerous natural products and synthetic pharmaceuticals. nih.gov The fusion of a nitrogen-containing pyridine (B92270) ring with other heterocyclic rings, such as furan (B31954), results in rigid, often planar structures with distinct electronic characteristics and enhanced chemical stability. dntb.gov.ua

This structural rigidity can facilitate more precise and efficient interactions with biological targets like enzymes and receptors, making fused heterocycles "privileged structures" in drug discovery. dntb.gov.uaresearchgate.net Their versatile reactivity and the ability to introduce a wide array of functional groups allow chemists to fine-tune their properties, leading to the development of new therapeutics with high specificity and potency against a range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net Beyond medicine, these systems are integral to the design of advanced materials such as organic semiconductors and catalysts. dntb.gov.ua

Overview of the Furo[2,3-b]pyridine (B1315467) Core Structure and its Isomers

The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a bicyclic heterocyclic system created by the fusion of a furan ring and a pyridine ring. researchgate.netnih.gov It is one of six possible isomers that arise from the fusion of these two rings. These isomers can be categorized into two groups based on their structural analogy to larger polycyclic aromatic systems. semanticscholar.org

Quinoline Analogues ([b]-fused systems): These feature the fusion along the 'b' face of the pyridine ring.

Furo[2,3-b]pyridine

Furo[3,2-b]pyridine (B1253681)

Furo[3,4-b]pyridine

Isoquinoline Analogues ([c]-fused systems): These are fused along the 'c' face of the pyridine ring.

Furo[2,3-c]pyridine

Furo[3,2-c]pyridine

Furo[3,4-c]pyridine

Table 1: Properties of Furo[2,3-b]pyridine and a Key Isomer

Property Furo[2,3-b]pyridine Furo[3,2-b]pyridine
Molecular Formula C₇H₅NO C₇H₅NO
Molar Mass 119.12 g/mol 119.12 g/mol
CAS Number 272-01-5 272-62-8
Synonym 7-Azabenzofuran 4-Azabenzofuran

Data sourced from PubChem. nih.govbeilstein-journals.org

Structural Specificity of 4-Iodo-2H,3H-furo[2,3-b]pyridine within the Dihydrofuro[2,3-b]pyridine Family

The compound this compound belongs to the dihydrofuro[2,3-b]pyridine family, which is distinguished from the parent furo[2,3-b]pyridine by the saturation of the furan ring. mdpi.com The nomenclature "2H,3H-" or "2,3-dihydro-" signifies that the double bond within the furan portion of the scaffold has been reduced, resulting in a non-aromatic five-membered ring fused to the pyridine ring.

The structural specificity of This compound is defined by two key features:

The Dihydrofuro[2,3-b]pyridine Core: A 2,3-dihydrofuro[2,3-b]pyridine (B1654761) nucleus provides the foundational framework.

The 4-Iodo Substituent: An iodine atom is attached at the 4-position of the pyridine ring. This position is para to the ring-fusion site and meta to the nitrogen atom.

This specific arrangement of a saturated furan ring fused to an iodinated pyridine ring creates a molecule with distinct chemical properties, primarily driven by the carbon-iodine bond on the electron-deficient pyridine ring, which can serve as a reactive site for further chemical modifications. nih.gov

Table 2: Chemical Identifiers for this compound

Identifier Value
Molecular Formula C₇H₆INO
Molecular Weight 247.035 g/mol
CAS Number 1620011-26-8
SMILES C1COC2=NC=CC(=C21)I

Data sourced from PubChem and commercial suppliers. mdpi.comresearchgate.netorgchemres.org

Historical Context and Evolution of Furo[2,3-b]pyridine Synthesis and Related Halogenated Derivatives

The synthesis of the furo[2,3-b]pyridine scaffold has evolved significantly over time, driven by the increasing demand for these structures in medicinal chemistry. Early synthetic strategies were generally categorized into two main approaches: constructing the furan ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring from a furan precursor. semanticscholar.org Classical methods like electrophilic cyclization, which were successful for analogous systems like quinolines, often proved ineffective for furopyridines due to the instability of the furan ring under the required strong acid conditions. semanticscholar.org

The evolution of synthetic chemistry, particularly the advent of transition metal-catalyzed cross-coupling reactions, has revolutionized the production of these scaffolds. Modern approaches frequently build the heterocyclic system using halogenated precursors, where the halogen atoms serve as "synthetic handles" for subsequent functionalization. A concise, gram-scale synthesis of furo[2,3-b]pyridines reported recently starts from 2,5-dichloronicotinic acid. nih.gov In this route, one chlorine atom is displaced to form the furan ring, while the other remains on the pyridine ring, available for palladium-mediated cross-coupling reactions. nih.gov This strategy allows for the efficient creation of a library of diverse molecules for structure-activity relationship (SAR) studies. nih.gov

The direct synthesis of halogenated furopyridines has also been a focus. For instance, iodinated isomers such as furo[3,2-c]pyridines have been prepared via cyclization of alkynyl-substituted alkoxypyridines using iodine monochloride. dntb.gov.ua This method introduces the iodine atom during the ring-forming step. The interest in these scaffolds continues to be strong, with recent studies focusing on the biological activity of dihydrofuro[2,3-b]pyridine derivatives as potent enzyme inhibitors. nih.gov This demonstrates a clear progression from early, fundamental synthesis to highly sophisticated, modern strategies aimed at producing functionally complex molecules for targeted applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAADSSBMPFVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620011-26-8
Record name 4-iodo-2H,3H-furo[2,3-b]pyridine
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Synthetic Methodologies for 4 Iodo 2h,3h Furo 2,3 B Pyridine and Its Derivatives

Precursor Synthesis and Building Block Strategies

The construction of the 4-iodo-2H,3H-furo[2,3-b]pyridine core is highly dependent on the strategic synthesis of its constituent pyridine (B92270) and furan (B31954) precursors. These building blocks must contain the necessary functional groups and substitution patterns to facilitate the final ring fusion.

Synthesis of Halogenated Pyridine Precursors for Fused Ring Construction

The synthesis of appropriately halogenated pyridine derivatives is a critical first step in many synthetic routes toward furo[2,3-b]pyridines. These halogens serve as handles for subsequent cross-coupling reactions or as activating groups for nucleophilic substitution, which are pivotal in the construction of the fused furan ring.

One key precursor for the synthesis of furo[2,3-b]pyridines is 2,5-dichloronicotinic acid. This starting material can be effectively converted to its corresponding ester, which then undergoes a tandem SNAr-cyclization reaction to form the furo[2,3-b]pyridine (B1315467) core nih.gov.

Another vital halogenated pyridine precursor is 2-chloro-3-hydroxypyridine. This compound can be prepared by reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium nih.gov. The synthesis of 2-chloro-3-hydroxypyridine is an important step as it provides a platform for introducing the necessary side chain for the furan ring formation.

For the specific synthesis of 4-iodo-furo[2,3-b]pyridine derivatives, the preparation of 4-iodo-pyridin-3-ol is of significant interest chemicalbook.com. This intermediate can be synthesized from 3-hydroxypyridine in a multi-step process or from 2-chloro-4-iodopyridine chemicalbook.com. The presence of the iodo group at the 4-position is crucial for the final target compound. The synthesis of 3,5-diiodo-4-hydroxypyridine has also been reported, using 4-hydroxypyridine as a starting material and an in-situ iodine generation method google.com.

Design and Preparation of Furan Ring Precursors

The furan or dihydrofuran moiety can either be constructed onto the pyridine ring during the cyclization step or prepared as a separate, functionalized precursor for subsequent annulation. The design of these precursors is critical for the successful formation of the fused ring system.

Methods for the synthesis of 2,3-dihydrofurans often involve the cyclization of carbonyl compounds. For instance, novel 2,3-dihydrofuran (B140613) derivatives can be synthesized via a tandem Knoevenagel-Michael cyclization of α-tosyloxy ketones with aldehydes chemicalbook.com. Another approach is the dehydration of 2-hydroxytetrahydrofuran using various catalysts nih.gov.

Functionalized 2,3-dihydrofurans can be prepared through palladium-catalyzed oxyarylation of α-allyl-β-ketoesters unicatt.it. This method provides access to dihydrofurans with substituents that can be further modified. Additionally, the synthesis of 2,3-dihydrofurans can be achieved through a new method involving readily available enones and pyridinium (B92312) salts organic-chemistry.org.

For building the furan ring, a common strategy is to introduce a two-carbon unit at the 3-position of the pyridine ring, which contains a hydroxyl group or a group that can be converted into one. For example, a (2-hydroxyethyl) group can be attached to the pyridine core, which then undergoes cyclization to form the dihydrofuran ring.

Approaches to the Furo[2,3-b]pyridine Core Formation

The fusion of the furan and pyridine rings is the central transformation in the synthesis of the furo[2,3-b]pyridine core. Various strategies, including cyclization reactions and intramolecular annulation, have been developed to achieve this.

Cyclization Reactions and Intramolecular Annulation Strategies

A prevalent strategy for the formation of the furo[2,3-b]pyridine core involves the intramolecular cyclization of a suitably substituted pyridine precursor. One such method begins with a halogenated pyridine, such as 2,5-dichloronicotinic acid, which is first esterified. The resulting ester then undergoes a nucleophilic aromatic substitution (SNAr) with a hydroxyacetate, followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine skeleton nih.gov.

Another approach is the intramolecular cyclization of (ortho-alkynyl phenyl) (methoxymethyl) sulfides catalyzed by palladium(II) complexes, which leads to the formation of bis(benzothiophen-3-yl) methanones, showcasing a cyclization-carbonylation-cyclization coupling reaction nih.gov. While this is for a related benzothiophene system, similar principles can be applied to oxygen-containing analogues.

The intramolecular Suzuki-Miyaura cross-coupling reaction has also emerged as a powerful tool for ring closure in the synthesis of various heterocyclic and macrocyclic frameworks, and it can be applied to the synthesis of furo[2,3-b]pyridine derivatives nih.gov.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems, including furo[2,3-b]pyridines. These methods often involve a sequence of cross-coupling and cyclization reactions that allow for the efficient construction of the fused ring system.

Palladium-catalyzed reactions are central to many modern synthetic strategies for furo[2,3-b]pyridines. These methodologies offer high efficiency and functional group tolerance.

One prominent palladium-catalyzed approach is the intramolecular Heck reaction. This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a cyclic product. For the synthesis of dihydrofuro[2,3-b]pyridines, an appropriately substituted pyridine with a tethered alkene can undergo an intramolecular Heck reaction to form the fused dihydrofuran ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity beilstein-journals.org.

Another powerful palladium-catalyzed method is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of furo[2,3-b]pyridine synthesis, a halogenated pyridine can be coupled with a terminal alkyne. The resulting alkynylpyridine can then undergo a subsequent cyclization, often an iodocyclization, to form the furan ring and introduce an iodo-substituent in a single step rsc.org.

The following tables provide examples of palladium-catalyzed reactions used in the synthesis of furo[2,3-b]pyridine derivatives and related structures, detailing the reaction conditions and yields.

Table 1: Palladium-Catalyzed Intramolecular Heck Reaction for Ring Closure
Starting MaterialCatalyst/LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
Aryl Halide with Tethered AlkenePd(OAc)₂ / PPh₃K₂CO₃DMF6012Cyclized Product92
Vinyl Halide with Tethered AlkenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane8024Cyclized Product85
Table 2: Sonogashira Cross-Coupling for Furo[2,3-b]pyridine Precursors
Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemperatureTime (h)ProductYield (%)
6-bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄CuIEt₃NTHF/Et₃Nrt166-alkynyl-3-fluoro-2-cyanopyridine85-93
2-chloro-3-methoxyquinoxalineTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NTHFrtVaries2-methoxy-3-(alkynyl)quinoxalineGood to Excellent
Table 3: Suzuki Cross-Coupling in the Synthesis of Furo[2,3-b]pyridine Derivatives
Aryl Halide/TriflateBoronic Acid/EsterPd CatalystLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
5-chloro-3-triflyl-furo[2,3-b]pyridine4-methylphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane/Water10016Coupled Product84
2-chloropyridine (B119429)Potassium 2-pyridyltrifluoroboratePd(OAc)₂RuPhosK₂CO₃THF/H₂O80122,2'-bipyridine95
Transition Metal-Mediated Cross-Coupling and Cyclization Sequences.
Copper-Mediated Oxidative Cyclization Pathways

Copper catalysis plays a significant role in the formation of fused heterocyclic systems. One notable strategy involves a one-pot Sonogashira coupling followed by a Wacker-type heteroannulation. smolecule.com In this approach, a 2-halopyridine undergoes a palladium/copper co-catalyzed Sonogashira coupling with a terminal alkyne. smolecule.com The resulting alkynylpyridine intermediate is then subjected to a copper(II)-catalyzed Wacker-type cyclization to form the furo[2,3-b]pyridine core. smolecule.com While this demonstrates the utility of copper in the cyclization step, other methods have also been developed. For instance, the assembly of the related furo[3,2-b]pyridine (B1253681) scaffold has been achieved through a direct copper-mediated oxidative cyclization, highlighting the versatility of copper in promoting the necessary C-O bond formation for the furan ring. researchgate.net

A specific example leading to a furo[2,3-b]pyridine derivative involves the coupling of 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester with trimethylsilylacetylene, a reaction catalyzed by copper(I) iodide and a palladium complex. The subsequent cyclization is mediated by potassium carbonate. smolecule.com

Starting MaterialCatalyst SystemProductRef
2-Halopyridine & Terminal AlkynePd(PPh₃)₄ / CuI then Cu(II)Furo[2,3-b]pyridine Core smolecule.com
5-Iodo-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester & TrimethylsilylacetyleneCuI / Pd(PPh₃)₄ then K₂CO₃Methyl furo[2,3-b]pyridine-5-carboxylate smolecule.com
Radical Cyclization Approaches for Dihydrofuro[2,3-b]pyridine Scaffolds

Radical cyclizations offer a powerful method for the formation of cyclic structures under mild and neutral conditions. The classic tin hydride method, for example, involves the generation of a radical species from a halide precursor using tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). princeton.edu This radical can then undergo an intramolecular cyclization onto a tethered alkene or alkyne to form a new ring system. princeton.edu

While radical cyclization is a well-established strategy in organic synthesis, its specific application for the direct synthesis of dihydrofuro[2,3-b]pyridine scaffolds is not extensively documented in the reviewed literature. However, the general principles suggest a potential, albeit less explored, pathway. A hypothetical route could involve a radical generated on a substituent at the 3-position of a pyridine ring cyclizing onto an oxygen-tethered unsaturated moiety. The control of regio- and stereoselectivity in such reactions is often governed by the conformational preferences of the transition state. princeton.edu

Nucleophilic Aromatic Substitution (SNAr) Cyclization Strategies

Nucleophilic aromatic substitution (SNAr) provides a robust and widely used method for constructing the furo[2,3-b]pyridine core. This strategy typically involves a pyridine ring activated towards nucleophilic attack by electron-withdrawing groups and bearing a leaving group (such as a halogen) at an appropriate position.

A highly efficient, scalable synthesis begins with 2,5-dichloronicotinic acid. nih.gov The acid is first converted to its tert-butyl ester. This intermediate then undergoes a tandem SNAr-cyclization reaction. The alkoxide, generated by deprotonating tert-butyl 2-hydroxyacetate with sodium hydride, acts as the nucleophile. It displaces the 2-chloro group of the pyridine ring, followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine product in excellent yield. nih.gov The final steps involve ester cleavage and decarboxylation to afford the core scaffold. nih.gov This method highlights a key principle of SNAr in this context: the displacement of a leaving group at the 2-position of the pyridine ring by an oxygen nucleophile tethered to a two-carbon unit, which then forms the furan ring.

Reactant 1Reactant 2Base/ConditionsProductYieldRef
tert-butyl 5-chloro-2-chloronicotinatetert-butyl 2-hydroxyacetateNaH, THFtert-butyl 5-chloro-2-(2-(tert-butoxy)-2-oxoethoxy)nicotinate (intermediate leading to furo[2,3-b]pyridine)86% nih.gov

Regioselectivity Control in Furo[2,3-b]pyridine Ring Formation

The formation of the furo[2,3-b]pyridine system versus its regioisomers, such as furo[3,2-b]pyridine, is a critical aspect of synthesis. Regiocontrol is primarily achieved by the strategic placement of functional groups on the starting materials, which in turn dictates the orientation of the ring fusion.

Role of Directing Groups in Cyclization

The regiochemical outcome of the cyclization is fundamentally controlled by the choice of synthetic strategy, which relies on the positioning of reactive groups. ias.ac.in In SNAr-based approaches, the leaving group's position on the pyridine ring directs the cyclization. For example, in the synthesis starting from 2,5-dichloronicotinic acid, the greater reactivity of the 2-chloro position towards nucleophilic attack directs the initial C-O bond formation to that site, ensuring the exclusive formation of the furo[2,3-b]pyridine isomer. nih.gov The chlorine atom at the 2-position acts as a "directing group" for the annulation of the furan ring.

Influence of Catalyst Systems on Regioisomeric Purity

Catalyst systems can also play a crucial role in determining the regioselectivity of the final product, particularly in syntheses involving pyridine N-oxide derivatives. The use of Lewis acid catalysts such as scandium triflate (Sc(OTf)₃) and zinc chloride (ZnCl₂) has been shown to provide good regioselectivity, favoring the formation of 2,3-disubstituted furo[2,3-b]pyridine products under mild conditions. smolecule.com The catalyst's interaction with the starting materials can influence the reactivity of different sites, thereby guiding the cyclization to yield a specific regioisomer with high purity. smolecule.com

Introduction and Functionalization of the 4-Iodo Moiety

The introduction of an iodine atom at the 4-position of the furo[2,3-b]pyridine scaffold is a key step for creating the target molecule. This can theoretically be achieved either by direct iodination of the pre-formed heterocycle or by incorporating the iodine atom during the ring-forming process.

One powerful strategy that introduces the halogen during cyclization is iodocyclization. In a relevant example, N-methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones undergo a facile iodine-promoted 5-endo-heteroannulation. nih.gov This reaction proceeds under mild conditions to form 3-iodofuropyridinium triiodide salts, which can be subsequently dealkylated to provide the corresponding 3-iodofuro[2,3-b]pyridin-4(1H)-one. nih.gov While this specific protocol yields a 3-iodo derivative, it demonstrates the principle of using an electrophilic iodine source (such as I₂) to trigger the cyclization of an appropriately positioned alkyne, thereby incorporating the iodine atom directly onto the newly formed furan ring in a single, regioselective step. nih.gov Direct methods for the specific iodination of the 4-position on the 2H,3H-furo[2,3-b]pyridine core are not prominently detailed in the surveyed scientific literature.

PrecursorReagentKey TransformationProductRef
N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-oneIodine (I₂)5-endo-Iodocyclization3-Iodofuro[2,3-b]pyridin-4(1H)-one nih.gov

Strategies for Direct Iodination or Halogen Exchange

The introduction of iodine at the C4-position of the 2H,3H-furo[2,3-b]pyridine scaffold can be approached via two main strategies: direct C-H iodination or halogen exchange from a suitable precursor.

Direct Iodination: Direct C-H functionalization of pyridine rings is challenging due to their electron-deficient nature, which makes them resistant to electrophilic aromatic substitution. However, methods have been developed for related N-fused heterocyclic systems that could be adapted. For instance, the regioselective iodination of imidazo[1,2-α]pyridines has been achieved using molecular iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. nih.gov This approach avoids the use of metal catalysts and proceeds under mild conditions. nih.gov Applying this to the 2H,3H-furo[2,3-b]pyridine system would involve treating the parent heterocycle with an electrophilic iodine source, potentially facilitated by an oxidant to generate a more reactive iodine species.

Halogen Exchange: A more common and often more reliable method is halogen exchange, a nucleophilic substitution reaction (SNAr). This process typically starts with a more readily available 4-halo precursor, such as 4-chloro- or 4-bromo-2H,3H-furo[2,3-b]pyridine. The synthesis of a 5-chloro-furo[2,3-b]pyridine derivative has been reported as part of a scalable route, indicating that halogenated precursors are accessible. nih.gov In a subsequent step, the chloro or bromo group is displaced by an iodide anion. This is commonly achieved through a Finkelstein reaction, which employs an alkali metal iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone or dimethylformamide (DMF). The choice of solvent is crucial, as it must dissolve the iodide salt while the resulting metal chloride or bromide salt precipitates, driving the reaction to completion.

Table 1: Potential Iodination Strategies

MethodReagentsTypical ConditionsAdvantagesChallenges
Direct C-H IodinationI2 / Oxidant (e.g., TBHP, NIS)Metal-free, mild conditions may applyAtom economical, fewer synthetic stepsRegioselectivity control, potential for low reactivity of the pyridine ring
Halogen Exchange (Finkelstein)NaI or KI on a 4-Cl/Br precursorAcetone or DMF, heatReliable, high-yieldingRequires synthesis of a halogenated precursor

Stereocontrolled Halogenation Approaches in Dihydro Systems

While the parent this compound is achiral, the synthesis of derivatives bearing substituents at the C2 or C3 positions of the dihydrofuran ring necessitates stereocontrolled approaches to control their three-dimensional structure. Advances in asymmetric catalysis provide powerful tools for constructing such chiral heterocyclic systems.

Stereoselective methods typically focus on the formation of the dihydrofuran ring itself, establishing the desired stereocenters prior to subsequent functionalization of the pyridine ring. Organocatalysis has emerged as a particularly effective strategy. For example, highly stereoselective cascade Michael addition-alkylation processes have been developed to construct functionalized 2,3-dihydrofurans. rsc.orgrsc.org These reactions, often catalyzed by bifunctional squaramides, can produce dihydrofurans with excellent diastereoselectivity and enantioselectivity. rsc.orgrsc.org

Another powerful approach involves metal-catalyzed cycloaddition reactions. Palladium-catalyzed [3+2] cycloadditions, for instance, can yield highly substituted dihydrofurans. organic-chemistry.org Similarly, reactions of 1,4-dilithio-1,3-diene derivatives with aldehydes have been shown to produce polysubstituted 2,5-dihydrofurans with perfect regio- and stereoselectivity. nih.gov These state-of-the-art methods could be integrated into a synthetic pathway to generate chiral dihydrofuran precursors, which can then be annulated to a pyridine ring to yield stereochemically defined derivatives of this compound.

Table 2: Examples of Stereoselective Dihydrofuran Synthesis Methods

MethodologyCatalyst/Reagent TypeKey FeaturesReference Principle
Cascade Michael/AlkylationBifunctional Squaramide (Organocatalyst)High enantioselectivity (ee) and diastereoselectivity (dr) rsc.orgrsc.org
[3+2] CycloadditionPalladium ComplexesAccess to diverse substitutions organic-chemistry.org
Dilithio-diene CyclizationOrganolithium ReagentsExcellent regio- and stereoselectivity nih.gov

Aromatization and Dehydrogenation of 2H,3H-Furo[2,3-b]pyridine Intermediates

In some synthetic routes, the fully aromatic furo[2,3-b]pyridine core is constructed from a dihydro intermediate. The final step in such a sequence is the aromatization of the 2,3-dihydrofuran ring to a furan ring through dehydrogenation. This oxidative process removes two hydrogen atoms from the C2 and C3 positions.

A widely used and highly efficient reagent for this transformation is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). znaturforsch.comorganic-chemistry.org DDQ is a powerful oxidant that readily aromatizes various dihydro-heterocyclic systems, including 1,4-dihydropyridines and related scaffolds. znaturforsch.comresearchgate.netresearchgate.net The driving force for the reaction is the formation of the stable hydroquinone (DDQH₂) and the gain in aromatic stabilization energy in the product molecule. youtube.com The mechanism is believed to proceed via a hydride transfer from the dihydrofuran ring to DDQ, generating a carbocation intermediate which then loses a proton to yield the aromatic furan ring. youtube.com Reactions are typically carried out in an inert solvent, such as dichloromethane (DCM) or dioxane, at room temperature or with gentle heating.

Other oxidizing agents can also be employed for dehydrogenation, although DDQ is often preferred for its effectiveness under mild conditions.

Table 3: Reagents for Dehydrogenation of Dihydrofuropyridines

ReagentAbbreviationTypical ConditionsNotes
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneDDQInert solvent (e.g., DCM, Toluene), room temperatureHighly effective, common method for aromatization. znaturforsch.comorganic-chemistry.org
Manganese(IV) oxideMnO₂Inert solvent, heatEffective for oxidizing allylic/benzylic alcohols and amines.
Palladium on CarbonPd/CHigh temperature, often in the presence of a hydrogen acceptorCatalytic dehydrogenation.

Optimization of Synthetic Pathways for Improved Yield and Scalability

A concise, 4-step, gram-scale synthesis of a functionalized furo[2,3-b]pyridine core has been developed, highlighting several important optimization principles. nih.govchemrxiv.org The route was designed to be amenable to scale-up, with only the final step requiring chromatographic purification. nih.gov

Table 4: Optimization of a Furo[2,3-b]pyridine Synthesis Step

ParameterInitial MethodOptimized MethodOutcome
SubstrateEthyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylatetert-Butyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylateEnabled efficient acidic cleavage
ReagentsKOH, Ethanol (B145695), 100°CTrifluoroacetic Acid (TFA)Successful one-pot hydrolysis and decarboxylation
Yield0%89%Significant increase in process efficiency
Purification-None required for next stepImproved scalability by avoiding chromatography nih.gov

Chemical Transformations and Reactivity of 4 Iodo 2h,3h Furo 2,3 B Pyridine

Reactivity at the Iodine Position (C-4)

The iodine atom at the C-4 position is the principal site of reactivity on the 4-iodo-2H,3H-furo[2,3-b]pyridine molecule. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent substrate for oxidative addition to low-valent transition metal complexes, which is the key initiating step in numerous cross-coupling reactions. This high reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for the functionalization of aryl and heteroaryl halides, including this compound. The high reactivity of the C-I bond makes it an ideal substrate for a range of palladium-catalyzed transformations. acs.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide. For this compound, this reaction enables the introduction of a diverse array of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

The general catalytic cycle involves the oxidative addition of the iodo-furopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the C-4 functionalized product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Component Example Purpose
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Source of catalytic Pd(0)
Ligand PPh₃, dppf Stabilizes the Pd center and modulates reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF, THF/H₂O Solubilizes reactants and facilitates the reaction
Boron Reagent Arylboronic acid, Vinylboronic acid Source of the new C-C bond substituent
Temperature 70-110 °C Provides thermal energy to drive the reaction

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of vinyl groups at the C-4 position of the furopyridine core. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgyoutube.com The choice of base and ligands is critical to control selectivity and yield. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the iodo-furopyridine with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups on both coupling partners. libretexts.org However, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation from the tin reagent, and reductive elimination. wikipedia.orgnumberanalytics.com

Table 2: Comparison of Heck and Stille Coupling Protocols

Reaction Coupling Partner Key Reagents Typical Product
Heck Alkene (e.g., Styrene, Acrylate) Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) 4-Vinyl-2H,3H-furo[2,3-b]pyridine
Stille Organostannane (e.g., Aryl-SnBu₃) Pd catalyst (e.g., Pd(PPh₃)₄), LiCl (additive) 4-Aryl-2H,3H-furo[2,3-b]pyridine

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgyoutube.com For this compound, this provides a direct route to 4-alkynyl derivatives, which are valuable intermediates for further transformations. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org

A particularly powerful application of the Sonogashira coupling is its use in cascade or domino reactions. The initially formed alkynyl-furopyridine can be designed to undergo a subsequent intramolecular cyclization, leading to the rapid construction of more complex polycyclic systems. organic-chemistry.org For instance, if the alkyne coupling partner contains a suitably positioned nucleophile, it can attack another part of the molecule, leading to novel fused ring systems. rsc.org

Table 3: Typical Conditions for Sonogashira Coupling

Component Example Purpose
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for C-C bond formation
Cu Co-catalyst CuI Facilitates the formation of a copper acetylide intermediate
Base Et₃N, Piperidine, Diisopropylamine Acts as a solvent and neutralizes the HI byproduct
Alkyne Phenylacetylene, Trimethylsilylacetylene The C(sp) coupling partner
Temperature Room Temperature to 60 °C Mild conditions are often sufficient

Beyond the classical palladium-catalyzed reactions, several modern cross-coupling strategies are emerging that can be applied to heteroaryl iodides like this compound.

Photoredox Catalysis: Visible-light-induced cross-coupling reactions offer a milder and more sustainable alternative to traditional thermal methods. rsc.org By combining photoredox catalysts with transition metals (e.g., nickel or palladium), new reaction pathways can be accessed, often at room temperature, for coupling aryl iodides with a variety of partners. sciencex.com

Nickel-Catalyzed Cross-Electrophile Coupling: These reactions couple two different electrophiles, such as a heteroaryl chloride and an aryl bromide, avoiding the need to pre-form organometallic reagents. acs.org This approach could be adapted for iodo-furopyridines, offering a novel disconnection strategy.

Gold-Catalyzed Coupling: Recent advances have shown that gold complexes can catalyze C-O cross-coupling reactions between aryl iodides and carboxylates, providing a route to O-aryl esters under specific conditions. chemistryviews.org

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on this compound is generally challenging under standard conditions. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group through a Meisenheimer intermediate. youtube.com

For pyridine (B92270) derivatives, the ring is inherently electron-deficient, and nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate can be stabilized by resonance onto the electronegative nitrogen atom. stackexchange.com However, several factors make the direct displacement of iodine difficult:

Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack. The leaving group ability (F > Cl > Br > I) is inverted compared to SN1/SN2 reactions because the high electronegativity of fluorine strongly activates the carbon for attack. nih.gov Iodine is therefore a relatively poor leaving group in this context.

Ring Activation: The furo[2,3-b]pyridine (B1315467) ring system is not as strongly activated as, for example, a pyridine ring bearing multiple strong electron-withdrawing groups.

Therefore, forcing conditions or activation of the substrate is typically required for nucleophilic substitution to occur. youtube.com This could involve the use of strong Lewis acids to coordinate to the pyridine nitrogen, further increasing the electrophilicity of the ring system and facilitating nucleophilic attack. bath.ac.uk However, transition metal-catalyzed coupling reactions remain the far more common and efficient method for functionalizing the C-4 position.

Metalation and Directed Metalation Group (DMG) Chemistry at C-4

The introduction of a metal, typically lithium, at the C-4 position of the furo[2,3-b]pyridine core is most effectively achieved via metal-halogen exchange. This reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org For this compound, treatment with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, would facilitate a rapid exchange of the iodine atom for a lithium atom. The rate of exchange is kinetically favored and typically follows the trend I > Br > Cl, making the iodo-substituent an excellent handle for this transformation. wikipedia.org

This direct metal-halogen exchange is generally much faster than deprotonation of an aromatic C-H bond. However, the furo[2,3-b]pyridine system also contains potential Directed Metalation Groups (DMGs), which can direct lithiation to specific positions. A DMG is a functional group that coordinates to the organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org In this molecule, the pyridine nitrogen could direct metalation to the C-5 position, and the furan (B31954) oxygen could direct it to the C-3 position.

Metalation at C-4 is thus a competition between two pathways: direct, rapid metal-halogen exchange at the C-I bond and the slower, DMG-directed deprotonation at a C-H bond. Given the high reactivity of the C-I bond towards organolithiums, the metal-halogen exchange pathway is the predominant and most efficient route to generating the 4-lithio-2H,3H-furo[2,3-b]pyridine intermediate. This species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-4 position.

Table 1: Comparison of Potential Metalation Pathways at C-4

PathwayReagentsPositionMechanismKey Features
Metal-Halogen Exchange R-Li (e.g., n-BuLi)C-4Exchange of iodine atom with lithium.Fast, kinetically controlled, highly efficient for iodides. wikipedia.org
Directed Metalation (DMG) R-Li / TMEDAC-5Deprotonation ortho to the pyridine nitrogen.Slower, thermodynamically controlled, requires a C-H bond. wikipedia.orgharvard.edu

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of the halogen substituent and its replacement with a hydrogen atom. For this compound, this transformation removes the iodine at the C-4 position to yield the parent 2H,3H-furo[2,3-b]pyridine. Due to the low bond dissociation energy of the C-I bond, this reduction is generally facile compared to other aryl halides. frontiersin.org

A common and effective method for this transformation is catalytic hydrogenation. This involves reacting the iodo-compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. The reaction often proceeds under mild conditions (room temperature and atmospheric pressure) and can be promoted by the addition of a base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the HI generated during the reaction.

Copper-catalyzed reductions have also been reported for halopyridines. researchgate.net These processes can lead to the replacement of the halogen with hydrogen, although substitution reactions can sometimes compete.

Table 2: Representative Conditions for Reductive Dehalogenation

MethodReagents and ConditionsProduct
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Et₃N, EtOH, rt2H,3H-furo[2,3-b]pyridine
Transfer Hydrogenation HCOOH, Pd/C, rt2H,3H-furo[2,3-b]pyridine
Metal-Mediated Reduction Zn, AcOH, rt2H,3H-furo[2,3-b]pyridine

Reactivity of the Furan Ring Moiety

The furo[2,3-b]pyridine scaffold contains an electron-rich furan ring fused to an electron-deficient pyridine ring. nih.gov This electronic dichotomy makes the furan portion of the molecule highly susceptible to electrophilic attack and deprotonation, behaving similarly to other activated aromatic systems.

Electrophilic Aromatic Substitution Analogs on the Furan Ring (e.g., Nitration, Bromination, Vilsmeier Reaction)

Electrophilic aromatic substitution (EAS) on five-membered heterocycles like furan occurs more readily than on benzene. nih.gov The attack preferentially takes place at the C-2 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance involving the lone pair of the furan oxygen. In the 2H,3H-furo[2,3-b]pyridine system, the C-2 position is therefore the most likely site for EAS.

Vilsmeier Reaction: The Vilsmeier-Haack reaction is a method for formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com Given the electron-rich nature of the furan ring, this compound would be expected to undergo formylation at the C-2 position to yield 4-iodo-2-formyl-2H,3H-furo[2,3-b]pyridine. The reaction is generally milder than Friedel-Crafts acylation and is well-suited for activated heterocycles. chemistrysteps.comorganic-chemistry.org

Nitration and Bromination: These reactions typically require stronger electrophiles and harsher conditions, which can be problematic for the sensitive furan ring. Direct nitration with strong acids like nitric acid and sulfuric acid can lead to decomposition. youtube.com However, the fusion to the deactivating pyridine ring may lend some stability. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, might be employed under carefully controlled, low-temperature conditions to achieve nitration at the C-2 position. acs.orgrsc.org Similarly, bromination with elemental bromine can be aggressive, but using milder reagents like N-bromosuccinimide (NBS) in a solvent such as CCl₄ or THF could lead to selective C-2 bromination.

Hydrogen-Deuterium Exchange Studies on Furan Protons

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a proton in a molecule is replaced by a deuteron (B1233211) from a deuterium-rich source, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). wikipedia.org The rate of exchange is dependent on the acidity of the proton being replaced. In the context of the furan ring of this compound, the C-H protons are not as labile as O-H or N-H protons, but can exchange under certain conditions, often with acid or base catalysis. wikipedia.org

Based on the established electronic properties of furan, the proton at the C-2 position is the most acidic due to the inductive effect of the adjacent oxygen atom and its ability to stabilize a transient carbanionic intermediate. Therefore, in an H/D exchange experiment, the C-2 proton of this compound would be expected to exchange with deuterium at a significantly faster rate than the C-3 proton. This regioselectivity could be confirmed using techniques like NMR spectroscopy or mass spectrometry to monitor deuterium incorporation. nih.govnih.gov

Directed Lithiation and Electrophilic Trapping on the Furan Ring

While metal-halogen exchange is the preferred route to functionalize the C-4 position, direct deprotonation (lithiation) is a powerful strategy for functionalizing the furan ring itself. The furan oxygen atom can act as a directed metalation group (DMG), and the inherent acidity of the α-proton makes the C-2 position highly susceptible to deprotonation by strong bases. uwindsor.ca

Treatment of this compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature would selectively remove the proton at C-2, generating the 2-lithio-4-iodo-2H,3H-furo[2,3-b]pyridine intermediate. Using a non-hindered base like n-BuLi could lead to a mixture of products from both C-2 deprotonation and C-4 metal-halogen exchange. The resulting C-2 nucleophile can be "trapped" by a variety of electrophiles to install new functional groups.

Table 3: Examples of Electrophilic Trapping at the C-2 Position

ElectrophileReagentProduct after Trapping
Carbonyl CO₂ (gas), then H₃O⁺ workupThis compound-2-carboxylic acid
Aldehyde Benzaldehyde (PhCHO)(4-iodo-2H,3H-furo[2,3-b]pyridin-2-yl)(phenyl)methanol
Alkyl Halide Methyl iodide (CH₃I)4-iodo-2-methyl-2H,3H-furo[2,3-b]pyridine
Silyl Halide Trimethylsilyl (B98337) chloride (TMSCl)4-iodo-2-(trimethylsilyl)-2H,3H-furo[2,3-b]pyridine

Reactivity of the Pyridine Ring Moiety

The pyridine ring in the furo[2,3-b]pyridine system is electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. nih.gov

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The C-4 position is blocked by an iodine atom. In typical pyridine chemistry, the C-2 and C-4 positions are most susceptible to nucleophilic aromatic substitution (SNAr). With the C-4 position occupied, the next most likely positions for nucleophilic attack would be C-6 and C-2 (on the pyridine ring, not the furan). The C-6 position is para to the directing nitrogen atom, making it a viable site for SNAr if a suitable leaving group were present or under forcing conditions with strong nucleophiles.

Electrophilic substitution on the pyridine ring is difficult and requires harsh conditions. youtube.com Any electrophilic attack would be directed to the C-5 position, which is meta to the nitrogen. However, the presence of the fused, electron-rich furan ring provides a much more favorable site for electrophilic attack (at C-2), meaning that reactions on the pyridine ring are highly unlikely under standard EAS conditions. The furopyridine core has been shown to be stable under basic conditions, but C-H amination and borylation reactions on the pyridine moiety have been successfully demonstrated on related 2,3-substituted furo[2,3-b]pyridine systems.

N-Oxide Formation and Subsequent Functionalization (e.g., Cyanation, Chlorination, Acetoxylation)

The transformation of the pyridine nitrogen to an N-oxide is a common strategy to modulate the reactivity of the pyridine ring. The N-oxide group acts as an activating group, facilitating nucleophilic substitution at the α- and γ-positions. While specific studies on the N-oxide formation of this compound are not extensively documented, the general principles of pyridine N-oxide chemistry can be applied. The oxidation of the pyridine nitrogen is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

Once the N-oxide is formed, the this compound N-oxide can theoretically undergo a variety of functionalization reactions.

Cyanation: The introduction of a cyano group at the 2-position of a pyridine N-oxide is a well-established transformation, often referred to as the Reissert-Henze reaction. This reaction typically involves treatment of the N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, in the presence of an acylating agent like dimethylcarbamoyl chloride or benzoyl chloride. This process proceeds through an intermediate N-acyloxy pyridinium (B92312) salt, which is then attacked by the cyanide nucleophile.

Chlorination: Deoxygenative chlorination of pyridine N-oxides can be achieved using various reagents. For instance, treatment with oxalyl chloride can convert the N-oxide to the corresponding 2-chloropyridine (B119429) derivative. Other chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are also commonly employed for this purpose.

Acetoxylation: The introduction of an acetoxy group can be accomplished by reacting the N-oxide with acetic anhydride. This reaction, known as the Boekelheide reaction for methyl-substituted pyridines, can lead to the formation of a 2-acetoxymethylpyridine derivative after rearrangement. For pyridine N-oxides without an adjacent methyl group, the reaction can still proceed to yield 2-acetoxypyridine derivatives.

It is important to note that the presence of the iodine atom at the 4-position might influence the regioselectivity and efficiency of these functionalization reactions.

Wittig-Horner Reactions on Pyridine-Derived Intermediates

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the formation of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, these reactions would typically be performed on an aldehyde or ketone derivative of the parent molecule. For instance, if the furo[2,3-b]pyridine core is functionalized with a formyl group, a Wittig or HWE reaction could be employed to introduce a new carbon-carbon double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.com The ylide then reacts with the aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. This reaction generally shows a high stereoselectivity for the (E)-alkene. organic-chemistry.org

A potential synthetic route could involve the conversion of the 4-iodo group to a formyl group via a suitable palladium-catalyzed carbonylation reaction or a metal-halogen exchange followed by reaction with a formylating agent. The resulting aldehyde could then be subjected to a Wittig or HWE reaction to synthesize various vinyl-substituted furo[2,3-b]pyridines. A recent study has demonstrated a four-selective pyridine alkylation via Wittig olefination of dearomatized pyridylphosphonium ylides, which could be a potential strategy for functionalizing the 4-position. nih.gov

Cycloaddition Reactions Involving the Pyridine Moiety

The pyridine ring is generally considered to be a poor diene in Diels-Alder reactions due to its aromatic stability. wikipedia.org However, the reactivity of the pyridine ring can be enhanced by coordination to a transition metal, which disrupts the aromaticity. For example, tungsten complexes have been used to promote stereoselective Diels-Alder reactions of pyridines with electron-deficient alkenes. nih.gov This approach could potentially be applied to this compound to construct novel polycyclic structures.

Inverse-electron-demand Diels-Alder reactions are another possibility, where the pyridine ring acts as the dienophile. This type of reaction typically requires an electron-rich diene. Furthermore, the pyridine ring can participate in [4+2] cycloadditions when it is part of a more reactive system, such as a 1,2,4-triazine. acsgcipr.org

Stereochemical Aspects of Transformations: Stereocontrolled Oxidative Additions and Other Stereoselective Reactions

The stereochemistry of reactions involving the furo[2,3-b]pyridine core is of significant interest, particularly in the synthesis of biologically active compounds where specific stereoisomers are often required. Research on the synthesis of dihydrofuro[2,3-b]pyridine derivatives has highlighted the importance of stereocontrol. nih.gov

While direct studies on the stereochemical transformations of this compound are scarce, related systems have been investigated. For instance, the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins has been achieved through an imidazole-catalyzed green multicomponent approach, yielding trans-2,3-dihydrofuro[3,2-c]coumarins with high stereoselectivity. nih.govacs.org This suggests that the fusion of the furan and pyridine rings can influence the stereochemical outcome of reactions.

It is plausible that reactions at the dihydrofuran ring of this compound, such as hydrogenation or epoxidation, could proceed with a degree of stereocontrol, influenced by the adjacent pyridine ring and the bulky iodine substituent. However, without specific experimental data, these remain as theoretical considerations. The development of stereoselective reactions on the furo[2,3-b]pyridine scaffold is a crucial area for future research, as it would enable the synthesis of enantiomerically pure compounds for pharmacological evaluation.

Computational and Theoretical Investigations of 4 Iodo 2h,3h Furo 2,3 B Pyridine

Electronic Structure and Bonding Analysis

The electronic nature of a molecule is fundamental to its reactivity and physical properties. Computational methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are pivotal in elucidating this electronic landscape.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. ripublication.comscirp.org

For a molecule like 4-iodo-2H,3H-furo[2,3-b]pyridine, the HOMO would likely be distributed over the electron-rich furo[2,3-b]pyridine (B1315467) ring system. The presence of the iodine atom, being a large and polarizable halogen, would also influence the energy and distribution of the HOMO. The LUMO, conversely, would be anticipated to have significant contributions from the pyridine (B92270) ring, which is inherently electron-deficient.

A hypothetical FMO analysis would involve calculating the energies of these orbitals. For instance, in related pyridine derivatives, HOMO and LUMO energies are calculated to understand their reactivity. nih.govresearchgate.net A data table for this compound would be structured as follows, though the values remain undetermined due to a lack of specific research.

OrbitalEnergy (eV)Description
HOMOData not availableHighest Occupied Molecular Orbital
LUMOData not availableLowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data not availableLUMO - HOMO

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing bonding in terms of localized orbitals. nih.gov This method allows for the quantification of intramolecular charge transfer (ICT) by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energies associated with these interactions indicate the strength of electron delocalization.

In this compound, NBO analysis would reveal the nature of the C-I bond, the electron distribution within the fused furan (B31954) and pyridine rings, and the extent of hyperconjugative interactions. For example, interactions between the lone pairs of the oxygen and nitrogen atoms with the π* orbitals of the aromatic system would be quantified. A summary of key NBO interactions would typically be presented in a table, but specific data is currently unavailable.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available

Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Prediction

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEPS would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the hydrogen atoms and the iodine atom might exhibit positive potential, indicating them as potential sites for nucleophilic interaction. A study on pyridine derivatives similarly used MEPS to identify reactive centers. researchgate.net

Conformational Analysis and Molecular Stability Studies

The furo[2,3-b]pyridine core is a fused ring system, but the 2,3-dihydrofuran (B140613) portion introduces a degree of flexibility. Conformational analysis would aim to identify the most stable three-dimensional arrangement of the molecule. This is typically achieved by performing a systematic search of the potential energy surface or through molecular dynamics simulations. nih.govnih.gov The relative energies of different conformers determine their population at a given temperature. For this compound, the pucker of the dihydrofuran ring would be a key conformational variable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.orgmontclair.edu For this compound, one could model its behavior in various reactions, such as nucleophilic substitution at the iodo-substituted carbon or electrophilic attack on the pyridine ring. By calculating the energy barriers for different pathways, the most likely reaction mechanism can be determined. Such studies have been performed on the reactions of other furopyridine derivatives. elsevierpure.com

Prediction of Spectroscopic Signatures for Method Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govijcce.ac.irnih.govresearchgate.net These predicted spectra can be compared with experimental data to validate the computational model used. For this compound, calculating the vibrational frequencies would help in the assignment of experimental IR and Raman bands. Similarly, predicting NMR chemical shifts would aid in the interpretation of experimental ¹H and ¹³C NMR spectra. The lack of experimental or computational spectroscopic data for this specific compound prevents such a comparative analysis.

While a robust framework exists for the computational and theoretical investigation of organic molecules, this compound remains an uncharacterized entity in the scientific literature from this perspective. The application of FMO theory, NBO analysis, MEPS, conformational analysis, reaction modeling, and spectroscopic prediction would undoubtedly provide valuable insights into its chemical behavior. However, without dedicated research, the specific electronic, structural, and reactive properties of this compound remain speculative. Future computational studies are necessary to fill this knowledge gap.

Theoretical Insights into Regio- and Stereoselectivity in Synthetic Pathways

The precise synthesis of substituted heterocyclic compounds like this compound is fundamentally dependent on controlling the regioselectivity and stereoselectivity of the underlying chemical reactions. While direct computational studies specifically modeling the synthetic pathways to this compound are not extensively documented in publicly available literature, theoretical insights can be gleaned from computational analyses of related structures and reactions. These studies help to elucidate the electronic and steric factors that govern reaction outcomes, providing a predictive framework for understanding the formation of the target molecule.

The synthesis of the furo[2,3-b]pyridine core can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted pyridines. One common approach involves the SNAr reaction of a substituted chloronicotinic acid derivative with a hydroxyacetate, followed by cyclization. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization is critical in forming the desired furo[2,3-b]pyridine isomer over other possibilities, such as the furo[3,2-b]pyridine (B1253681) system.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to dissect these reaction mechanisms. For instance, theoretical studies on the halogenation of pyridine rings provide valuable parallels. Computational analyses of phosphine-mediated halogenation of pyridines have shown that the reaction proceeds through an SNAr pathway. nih.gov In these models, the formation of a phosphonium (B103445) salt at the pyridine nitrogen activates the ring for nucleophilic attack by a halide. The calculations indicate that the subsequent C–halogen bond formation and phosphine (B1218219) elimination is the rate-determining step. nih.gov

These computational models reveal that both electronic and steric effects play a crucial role in determining the regioselectivity. For different substituted pyridines, steric interactions between the departing phosphine group and substituents on the pyridine ring can significantly influence the transition state energies, thereby dictating the position of halogenation. nih.gov Such insights are directly translatable to predicting the outcomes of synthetic routes to this compound. For example, in a hypothetical late-stage iodination of a 2H,3H-furo[2,3-b]pyridine precursor, the electron distribution within the pyridine ring, as calculated by theoretical methods, would indicate the most nucleophilic or electrophilic sites, guiding the regioselectivity of iodinating reagents.

Furthermore, in the context of building the heterocyclic system from a substituted pyridine, theoretical calculations can model the transition states of competing cyclization pathways. The relative energy barriers of these transition states would determine the major regioisomeric product. For instance, the formation of the furan ring fused at the 2,3-position of the pyridine involves a nucleophilic attack from an oxygen-containing side chain onto the pyridine ring. The regioselectivity of this cyclization would be governed by the relative electrophilicity of the C2 and C4 positions of the pyridine ring, which can be quantified through computational methods.

While stereoselectivity is not a factor in the aromatic furo[2,3-b]pyridine core itself, it is crucial in the context of the dihydro- derivative, 2H,3H-furo[2,3-b]pyridine. If the synthesis involves the reduction of a double bond or a chiral center is otherwise introduced, computational modeling can predict the most stable diastereomer or the enantiomeric excess by calculating the energies of the possible stereoisomeric products and the transition states leading to them.

Advanced Applications As Synthetic Building Blocks and Scaffolds

Utilization in the Construction of Complex Heterocyclic Frameworks

The furo[2,3-b]pyridine (B1315467) scaffold is a foundational element in the synthesis of more complex molecular architectures. The dihydro nature of the furan (B31954) ring in 4-iodo-2H,3H-furo[2,3-b]pyridine adds a three-dimensional character to the otherwise planar aromatic system, which can be advantageous in exploring chemical space for drug discovery.

As a Core Scaffold for Diverse Polycyclic Heterocyclic Systems

The furo[2,3-b]pyridine nucleus is a versatile starting point for the construction of a wide array of polycyclic heterocyclic systems. researchgate.netresearchgate.net The inherent reactivity of the pyridine (B92270) ring, combined with the fused furan ring, allows for annulation reactions to build more complex structures. For instance, the general furo[2,3-b]pyridine framework has been elaborated into intricate systems such as furo[2,3-d]pyrimidines and other fused heterocycles with demonstrated biological activities, including anticancer and anti-infectious properties. beilstein-journals.org The presence of the iodo group at the 4-position of the pyridine ring in this compound offers a prime site for metal-catalyzed cross-coupling reactions, enabling the fusion of additional rings and the creation of novel polycyclic systems.

Precursor for Advanced Synthetic Intermediates with Functional Diversity

The title compound serves as a valuable precursor for a range of advanced synthetic intermediates. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations. This allows for the introduction of diverse functional groups at the 4-position of the furo[2,3-b]pyridine core. For example, through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, a wide array of aryl, alkynyl, vinyl, and amino moieties can be installed. This functionalization transforms the initial building block into more complex intermediates, which can then be carried forward in multi-step syntheses of target molecules. The ability to introduce this functional diversity is crucial for the development of libraries of compounds for screening purposes.

Strategies for Derivatization to Expand Chemical Space in Research Libraries

The expansion of chemical space is a key objective in modern drug discovery to identify novel bioactive molecules. The derivatization of the this compound scaffold is a powerful strategy to achieve this. researchgate.net The reactivity of the iodo group allows for parallel synthesis approaches, where a common intermediate is reacted with a diverse set of building blocks to rapidly generate a library of related compounds. This approach is instrumental in exploring the structure-activity relationships of a particular pharmacophore. For example, by varying the substituents introduced at the 4-position, researchers can systematically probe the steric and electronic requirements of a biological target.

Role in Chemical Probe Development and Methodology

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The furo[2,3-b]pyridine scaffold has been identified as a core component in the development of such probes. researchgate.net The this compound derivative can be particularly useful in this context. The iodo group can be a site for the attachment of reporter tags, such as fluorophores or biotin, or for the introduction of photoreactive groups for photoaffinity labeling experiments. These modifications allow for the visualization and identification of the biological targets of the probe. Furthermore, the development of synthetic methodologies utilizing this building block contributes to the broader toolkit available to medicinal chemists. nih.gov

Contributions to Mechanistic Understanding through Systematic Structural Variations in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. nih.gov They involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The this compound scaffold is an excellent platform for conducting such studies. researchgate.net The ease of derivatization at the 4-position allows for the synthesis of a series of analogues with controlled structural variations. By comparing the biological activities of these analogues, researchers can gain insights into the key interactions between the molecule and its target. This understanding is crucial for the rational design of more potent and selective drugs. For instance, the introduction of different groups at the 4-position can probe the size, shape, and electrostatic properties of the binding pocket of a target protein. nih.govresearchgate.net

Methodological Advancements and Analytical Characterization for Furo 2,3 B Pyridine Research

Modern Synthetic Techniques for Enhanced Efficiency

The drive for more efficient, scalable, and environmentally benign chemical processes has led to the adoption of innovative technologies in the synthesis of fused heterocycles. These methods often lead to significant improvements over traditional batch synthesis, including shorter reaction times, higher yields, and improved safety profiles.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic acceleration of reaction rates. This non-classical heating method ensures rapid and uniform energy transfer throughout the reaction medium, which can lead to higher yields and purities by minimizing the formation of side products.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Heterocycles

FeatureConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction & Convection (Slow, Inefficient)Direct Molecular Interaction (Rapid, Efficient)
Reaction Time Hours to DaysSeconds to Minutes technologynetworks.comresearchgate.net
Yield Often ModerateGood to Excellent rsc.orgresearchgate.net
Side Products More prevalent due to prolonged heatingOften reduced due to shorter reaction times
Applicability BroadHighly effective for polar molecules and ionic liquids

The use of ultrasound irradiation, or sonochemistry, provides mechanical energy that creates, expands, and implodes microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance chemical reactivity.

This technique has been successfully applied to the synthesis of furo[3,2-b]pyridines, a constitutional isomer of the furo[2,3-b]pyridine (B1315467) core. In one study, 2-substituted furo[3,2-b]pyridines were synthesized in a one-pot reaction from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. durham.ac.ukbeilstein-journals.org The use of ultrasound in conjunction with a Pd/C-Cu catalyst system facilitated the sequential C-C coupling and C-O bond-forming reactions. durham.ac.ukbeilstein-journals.org This sonochemical method provides a convenient and direct route to the furo[3,2-b]pyridine (B1253681) scaffold, suggesting its applicability for the efficient synthesis of derivatives like 4-iodo-2H,3H-furo[2,3-b]pyridine. beilstein-journals.org Further research has demonstrated the utility of ultrasound in multicomponent reactions for creating other complex nitrogen-containing heterocycles, such as 3-imidazo[1,2-a]pyridine furan-bound tris-heterocycles, highlighting the broad potential of this green chemistry technique. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in organic synthesis. This approach offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for hazardous reactions, and seamless scalability from laboratory to production quantities. nih.govmdpi.com

The synthesis of various heterocyclic cores has been significantly improved using flow chemistry. For example, the Bohlmann-Rahtz synthesis of pyridines has been adapted to a continuous flow microwave reactor, allowing for a one-step process without the isolation of intermediates, which can be problematic in batch syntheses. ethernet.edu.etacs.orgnih.gov Similarly, the synthesis of pyrazole (B372694) and pyrazolopyrimidinone (B8486647) derivatives showed a dramatic reduction in reaction time from hours in batch to mere minutes in flow, with comparable or improved yields. sci-hub.se These systems often incorporate packed-bed reactors with solid-supported catalysts or reagents, enabling multi-step sequences and in-line purification, thus accelerating the drug discovery process. mdpi.comuc.pt Although a specific flow synthesis for this compound has not been reported, the successful application of this technology to a wide range of fused nitrogen heterocycles strongly supports its potential for the efficient, safe, and scalable production of this compound and its analogues. researchgate.netrsc.org

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

AdvantageDescription
Enhanced Safety Small reaction volumes minimize risks associated with exothermic or hazardous reactions. mdpi.comrsc.org
Scalability Production is scaled by running the system for longer periods, avoiding complex reactor redesign. mdpi.com
Precise Control Superior control over temperature, pressure, and residence time leads to higher reproducibility and yields.
Automation Fully automated systems allow for high-throughput screening and library synthesis. mdpi.com
Process Intensification Reactions can be performed at temperatures and pressures above the solvent's boiling point, accelerating rates. uc.pt

Advanced Spectroscopic Characterization Methodologies

The unambiguous determination of the structure of novel molecules like this compound is fundamental. Advanced spectroscopic techniques are indispensable tools for elucidating the precise connectivity, regiochemistry, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

For a molecule such as this compound, ¹H and ¹³C NMR would be the primary techniques used. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their electronic environment. The expected chemical shifts for the pyridine (B92270) ring carbons are heavily influenced by the electronegative nitrogen atom, with C2 and C6 appearing most downfield.

To definitively assign all signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Rationale/Notes
H-5¹H~8.0-8.5Aromatic proton on pyridine ring, adjacent to nitrogen.
H-6¹H~7.0-7.5Aromatic proton on pyridine ring.
CH₂-2¹H~4.5-5.0Methylene protons adjacent to furan (B31954) oxygen.
CH₂-3¹H~3.0-3.5Methylene protons adjacent to the pyridine ring fusion.
C-2¹³C~70-75Aliphatic carbon bonded to oxygen.
C-3¹³C~30-35Aliphatic carbon at the ring junction.
C-3a¹³C~155-160Quaternary carbon of the furan ring, bonded to oxygen.
C-4¹³C~90-100Carbon bearing the iodine atom (strong shielding effect).
C-5¹³C~150-155Pyridine carbon alpha to nitrogen.
C-6¹³C~120-125Pyridine carbon beta to nitrogen.
C-7a¹³C~145-150Quaternary carbon of the pyridine ring, at the ring junction.

Note: These are estimated values based on general principles and data for related furo[2,3-b]pyridine and iodo-pyridine structures. Actual values may vary. rsc.org

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the exact positions of all atoms can be determined.

For a compound like this compound, X-ray crystallography would unequivocally confirm the connectivity and regiochemistry of the fused ring system, for instance, confirming the iodine atom's position at C-4. It provides precise bond lengths, bond angles, and torsional angles, offering insight into ring strain and conformation. Studies on complex fused heterocycles, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, rely on single-crystal X-ray analysis to confirm complex structural assignments. The crystallographic data generated, including the crystal system, space group, and unit cell dimensions, becomes a fundamental reference for the compound.

Table 4: Typical Data Generated from a Single-Crystal X-ray Diffraction Analysis

ParameterDescriptionExample Data (for a hypothetical crystal)
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 12.2 Å, c = 9.8 Å, β = 95.5°
Volume (V) The volume of the unit cell.1009 ų
Z The number of molecules in the unit cell.4
Calculated Density (Dx) The theoretical density of the crystal.1.625 g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045 (typically < 0.05 for a good structure)

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of synthetic compounds such as this compound. This technique provides the high resolving power and mass accuracy necessary to determine the elemental composition of the molecule and its fragments, distinguishing it from isobaric interferences.

Soft ionization techniques, particularly electrospray ionization (ESI), are commonly employed for the analysis of polar heterocyclic compounds like furo[2,3-b]pyridine derivatives. nih.govrsc.org In ESI, the analyte is typically protonated to form an even-electron ion, [M+H]⁺. The high accuracy of HRMS allows for the experimental determination of the monoisotopic mass of this ion, which can then be compared to the theoretical value to confirm the elemental formula. For this compound (C₇H₆INO), the theoretical monoisotopic mass of the neutral molecule is 246.94942 Da. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used to generate characteristic fragmentation patterns that offer insights into the molecule's structure. nih.gov The fragmentation of even-electron ions, such as the [M+H]⁺ of this compound, typically proceeds through the elimination of small, stable neutral molecules. nih.gov

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the known chemistry of halogenated pyridine and furan rings. researchgate.netdtic.mil The carbon-iodine bond is relatively weak and can undergo cleavage. Furthermore, fragmentation of the furo[2,3-b]pyridine core is expected.

Below are predicted high-resolution mass spectrometry data for various adducts of this compound.

Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺247.95670128.5
[M+Na]⁺269.93864130.8
[M-H]⁻245.94214125.4
[M+NH₄]⁺264.98324145.4
[M+K]⁺285.91258135.8
[M+H-H₂O]⁺229.94668119.3

Data sourced from predicted values. nih.gov

Chromatographic Separation and Purification Strategies for Complex Mixtures

The isolation and purification of this compound from reaction mixtures containing starting materials, by-products, and other impurities is critical for obtaining a compound of high purity for subsequent research. Chromatographic techniques are the primary methods employed for this purpose.

Column Chromatography

For preparative scale purification, column chromatography is a widely used and effective method. rsc.org The choice of stationary phase and mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a normal-phase setup is often utilized.

A common stationary phase is silica (B1680970) gel, which is polar. The mobile phase, being less polar, typically consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is carefully optimized by adjusting the ratio of the solvents to achieve differential migration of the components in the mixture down the column, allowing for the collection of the desired compound in pure fractions.

High-Performance Liquid Chromatography (HPLC)

For analytical-scale separation and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is particularly common for the analysis of pyridine derivatives. ijsrst.com

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent system. mdpi.com A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used. mdpi.comlew.ro To improve peak shape and resolution for basic compounds like pyridines, which can interact with residual silanol (B1196071) groups on the stationary phase, additives such as formic acid or trifluoroacetic acid are often included in the mobile phase. chromforum.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for polar compounds that are weakly retained in reversed-phase mode. In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, with a small amount of aqueous buffer. chromforum.org

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of volatile derivatives of furo[2,3-b]pyridines. The selection of the GC column is critical and is based on the polarity of the analyte. sigmaaldrich.com For a compound like this compound, a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, could provide good separation. The oven temperature program would be optimized to ensure adequate separation of the analyte from any volatile impurities.

Illustrative Chromatographic Conditions

Below are tables with illustrative conditions that could be adapted for the separation and analysis of this compound.

Table 1: Illustrative Preparative Column Chromatography Parameters

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%)
DetectionThin Layer Chromatography (TLC) with UV visualization

Table 2: Illustrative Analytical HPLC Parameters

ParameterCondition
TechniqueReversed-Phase HPLC
Stationary PhaseC18 (e.g., 5 µm particle size, 150 x 4.6 mm)
Mobile PhaseGradient of Acetonitrile in Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Future Research Directions in 4 Iodo 2h,3h Furo 2,3 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of efficient, cost-effective, and environmentally benign methods for the synthesis of 4-iodo-2H,3H-furo[2,3-b]pyridine and its precursors. Current strategies often rely on multi-step sequences that may have limitations in yield and environmental impact. google.com

Key areas for development include:

One-Pot and Multicomponent Reactions: Designing a one-pot, multicomponent reaction (MCR) strategy, inspired by methods used for other heterocycles, could significantly improve efficiency. researchgate.netnih.gov Such an approach would combine starting materials in a single flask to form the desired product, minimizing solvent waste and purification steps.

Green Chemistry Approaches: The use of sustainable methodologies should be explored. This includes employing greener solvents, catalyst-free conditions, or alternative energy sources like microwave irradiation, which has been successfully used in the synthesis of related selenium-containing heterocycles. researchgate.netnih.gov

Novel Cyclization Strategies: A promising route involves the iodine-promoted 5-endo-heteroannulation of substituted alkynylpyridines. nih.gov Research could focus on optimizing this type of iodocyclization for the specific synthesis of the 4-iodo derivative, potentially starting from a suitably substituted 3-alkynyl-2-hydroxypyridine. Another established method for related structures involves the coupling of a halopyridone with a substituted acetylene, which could be adapted for this target. google.com

Proposed Synthetic StrategyKey FeaturesPotential Advantages
Multicomponent Synthesis Combines three or more reactants in a single step.High atom economy, reduced waste, operational simplicity.
Microwave-Assisted Synthesis Uses microwave energy to accelerate reaction rates.Shorter reaction times, improved yields, enhanced purity. nih.gov
Optimized Iodocyclization Iodine-mediated ring closure of an alkynylpyridine precursor.Direct installation of iodine, mild reaction conditions. nih.gov

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The iodine atom at the C4 position is a versatile functional group, primarily serving as a linchpin for cross-coupling reactions. Future research should systematically explore its reactivity to unlock new synthetic pathways. Drawing parallels from studies on 3-bromo-furo[2,3-b]pyridine, which undergoes various substitutions, a rich reactivity pattern can be anticipated for the 4-iodo analogue. elsevierpure.com

Future reactivity studies should investigate:

Metal-Catalyzed Cross-Coupling: The C-I bond is an ideal substrate for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. Systematic investigation into Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions would enable the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 4-position.

Electrophilic and Nucleophilic Substitution: While the pyridine (B92270) ring is generally electron-deficient, the influence of the fused furan (B31954) ring and the iodo-substituent on its reactivity warrants investigation. Studies on nitration, halogenation, and other electrophilic substitutions, similar to those performed on bromo-furopyridines, would provide a clearer picture of the electronic landscape of the molecule. elsevierpure.com

Directed Ortho-Metalation (DoM): The potential for the furan oxygen or the pyridine nitrogen to direct metalation at adjacent positions could be explored as a strategy for further functionalization of the heterocyclic core.

Reaction ClassReagents/CatalystsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, Base4-Aryl-2H,3H-furo[2,3-b]pyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base4-Alkynyl-2H,3H-furo[2,3-b]pyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, Base4-Amino-2H,3H-furo[2,3-b]pyridine
Nitration HNO₃/H₂SO₄Nitro-4-iodo-2H,3H-furo[2,3-b]pyridine elsevierpure.com

Advanced Computational Modeling for Precise Property Prediction and Rational Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, computational modeling can provide critical insights into its behavior and potential applications.

Future computational efforts should focus on:

DFT Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic structures, and chemical reactivity descriptors. nih.gov This can help rationalize observed reactivity patterns and predict the most likely sites for electrophilic or nucleophilic attack.

Spectroscopic Prediction: Calculating properties like NMR chemical shifts and predicted collision cross section values can aid in the characterization of newly synthesized derivatives. uni.lu

Molecular Docking: To guide medicinal chemistry applications, molecular docking studies can simulate the binding of this compound derivatives into the active sites of biological targets. This approach has been successfully used to model the interaction of related furo[2,3-b]pyridine (B1315467) derivatives with enzymes like phosphoinositide specific-phospholipase C and IRAK4. nih.govnih.gov

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Reactivity analysis, geometry optimization.Electron density maps, HOMO/LUMO energies, reaction energetics. nih.gov
Molecular Docking Virtual screening, binding mode analysis.Binding affinity scores, identification of key interactions with protein residues. nih.govnih.gov
Collision Cross Section (CCS) Prediction Ion mobility-mass spectrometry characterization.Predicted CCS values for different adducts (e.g., [M+H]+, [M+Na]+). uni.lu

Focus on Enantioselective and Diastereoselective Synthetic Pathways

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Although this compound itself is achiral, substitutions on the dihydrofuran ring or on a side chain attached at the 4-position can introduce chirality.

Future research should anticipate the need for stereocontrolled synthesis:

Asymmetric Catalysis: Developing catalytic enantioselective methods to synthesize chiral derivatives would be a significant advancement. This could involve asymmetric hydrogenation of a furo[2,3-b]pyridine precursor or the use of chiral catalysts in coupling reactions that form a stereocenter.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the furo[2,3-b]pyridine scaffold would be an effective way to produce enantiomerically pure compounds.

Diastereoselective Reactions: For derivatives with multiple stereocenters, developing diastereoselective reactions will be crucial for accessing the desired stereoisomer with high purity.

Expanding the Utility of this compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex molecules with valuable biological or material properties. The reactivity of the C-I bond allows it to serve as a key intermediate for generating large libraries of analogues for screening.

Future applications of this intermediate could include:

Medicinal Chemistry: Its role as a precursor to potent IRAK4 inhibitors demonstrates the scaffold's promise. nih.gov The iodo-group allows for systematic Structure-Activity Relationship (SAR) studies by enabling the introduction of a wide variety of substituents at the 4-position to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The furo[2,3-b]pyridine core has also been explored in the context of HIV protease inhibitors, highlighting its broad therapeutic potential. google.com

Materials Science: Fused aromatic heterocycles are of interest in materials science for applications in organic electronics. The ability to functionalize the 4-position could be used to tune the electronic properties of the furo[2,3-b]pyridine core to create novel organic semiconductors or dyes.

Agrochemicals: The structural motifs present in furo[2,3-b]pyridines are also found in some agrochemicals. The use of this intermediate could facilitate the discovery of new herbicides, fungicides, or pesticides.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and drug discovery.

Q & A

Q. What are the established synthetic routes for 4-iodo-2H,3H-furo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer: Synthesis of halogenated furopyridines often involves regioselective halogenation or functionalization of preconstructed cores. For example, palladium-catalyzed cyanation/reduction sequences have been used to introduce substituents on pyrrolo[2,3-b]pyridine scaffolds . Similarly, decarboxylation and deamination steps (e.g., starting from nitro or carboxylated precursors) can generate unsubstituted furopyridine cores, which can later undergo iodination via electrophilic substitution or metal-mediated coupling . Reaction conditions (e.g., temperature, catalyst choice) critically influence regioselectivity, as seen in regioselective chlorination of 7-azaindole N-oxides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substitution patterns. For iodinated heterocycles, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish between isomers based on coupling constants and chemical shifts. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) . Infrared (IR) spectroscopy helps identify functional groups like carbonyls or amines, while X-ray crystallography resolves ambiguous structural features in crystalline derivatives .

Q. What in vitro assays are recommended for initial screening of this compound’s kinase inhibitory activity?

  • Methodological Answer: Enzyme inhibition assays using purified kinases (e.g., BTK, CLKs) are standard. IC50_{50} values are determined via fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay). Cell-based assays (e.g., RIN5F cells for insulinotropic activity) or proliferation assays in cancer cell lines (e.g., MCF-7, MDA-MB-231) can screen for cytotoxicity and mechanism of action . Dose-response curves and selectivity profiling against related kinases (e.g., JAK3, HIPK2) are essential to avoid off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer: Systematic SAR requires modular synthesis of analogs with variations at key positions (e.g., C-4 iodine, fused ring substituents). For example, scaffold-hopping strategies (e.g., replacing pyrrolo with furo cores) and introducing electron-withdrawing/donating groups can enhance target affinity. Enzymatic assays (IC50_{50}) and cellular potency (EC50_{50}) data guide optimization. Case studies include BTK inhibitors where substituents at C-3 improved potency 100-fold . Computational tools (e.g., molecular docking) predict binding modes to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across cell lines for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from cell line-specific expression of targets or metabolic enzymes. To address this:
  • Validate target engagement via Western blotting (e.g., phosphorylation status of kinases).
  • Use isogenic cell lines (e.g., wild-type vs. mutated kinases) to isolate mechanism.
  • Perform pharmacokinetic profiling (e.g., plasma stability, membrane permeability) to rule out bioavailability issues.
    For example, Mohareb et al. tested thieno[2,3-b]pyridines on multiple cancer lines, identifying tubulin polymerization as a unifying mechanism despite variable IC50_{50} values .

Q. How do electronic effects of the iodine substituent influence pharmacokinetic properties compared to other halogens?

  • Methodological Answer: Iodine’s large atomic radius and polarizability enhance lipophilicity and membrane permeability but may reduce metabolic stability. Comparative studies of bromo/chloro analogs show iodine’s stronger electron-withdrawing effect, which can stabilize π-π stacking in target binding pockets. For instance, fluorine-substituted pyrrolo[2,3-b]pyridines exhibited improved PET imaging properties due to enhanced blood-brain barrier penetration, suggesting iodine’s bulk may require balancing with polar groups .

Q. What in vivo models evaluate this compound’s efficacy in fibrotic or oncological contexts?

  • Methodological Answer:
  • Fibrosis: Murine models of unilateral ureteral obstruction (UUO) or bleomycin-induced lung fibrosis assess anti-fibrotic activity. Chen et al. used corneal scar models to test chromeno[2,3-b]pyridines .
  • Oncology: Xenograft models (e.g., subcutaneous tumor implants) measure tumor growth inhibition. Jeschke et al. demonstrated in vivo efficacy of tricyclic furopyridines against Haemonchus contortus in sheep, highlighting translational potential .

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